
5-(4-Bromo-2-thienyl)isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a brominated thiophene ring fused to an oxazole ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Oxazole Ring: The brominated thiophene is then subjected to a cyclization reaction with an appropriate nitrile oxide precursor to form the oxazole ring.
Industrial Production Methods
Industrial production of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-(4-fluorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-(4-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over its chlorinated, fluorinated, and methylated analogs.
Eigenschaften
Molekularformel |
C8H4BrNO3S |
|---|---|
Molekulargewicht |
274.09 g/mol |
IUPAC-Name |
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3S/c9-4-1-7(14-3-4)6-2-5(8(11)12)10-13-6/h1-3H,(H,11,12) |
InChI-Schlüssel |
RHOODNALNCHSNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1C(=O)O)C2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


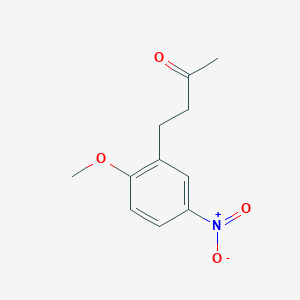
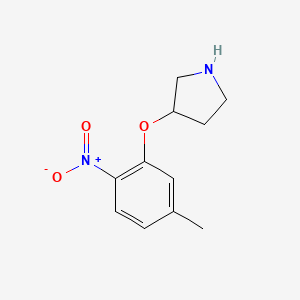
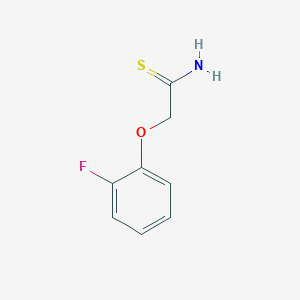
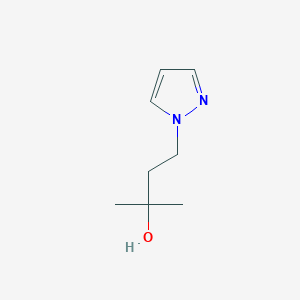
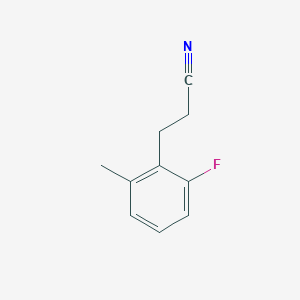
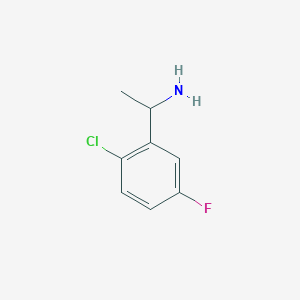
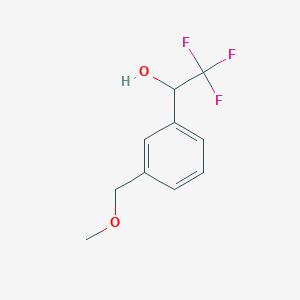
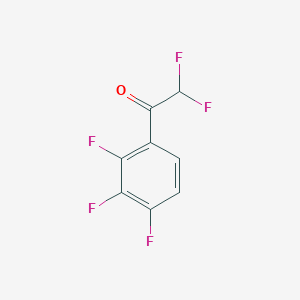
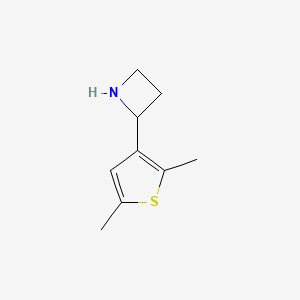
![2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide](/img/structure/B13598889.png)
![5-Bromo-7-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13598890.png)


![3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
